molecular formula C8H11BrN2O3 B085164 Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 14903-94-7

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B085164
CAS No.: 14903-94-7
M. Wt: 263.09 g/mol
InChI Key: XCSPAPSTDLJWOA-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a brominated tetrahydropyrimidine derivative that serves as a key intermediate in heterocyclic chemistry. Its structure features a reactive bromomethyl group at position 6, a 2-oxo group, and an ethyl carboxylate moiety at position 3. This compound is synthesized via bromination of the corresponding 6-methyl precursor using bromine in acetic acid at 40–50°C . Its versatility as a synthon arises from the bromomethyl group’s susceptibility to nucleophilic substitution, enabling the construction of pyrrolo[1,2-c]pyrimidones, thiazolo[3,4-c]pyrimidones, and pyrimido[4,5-d]pyridazines .

Properties

IUPAC Name

ethyl 6-(bromomethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O3/c1-2-14-7(12)5-4-10-8(13)11-6(5)3-9/h2-4H2,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSPAPSTDLJWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406983
Record name Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14903-94-7
Record name Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Key parameters for this reaction include:

  • Solvent : Acetic acid serves as both solvent and catalyst, protonating the pyrimidine ring to enhance electrophilic attack at the methyl group.

  • Temperature : Reactions are typically conducted at reflux (≈118°C for acetic acid), though exact temperatures are rarely specified in literature.

  • Stoichiometry : A molar excess of bromine (1.1–1.2 equivalents) ensures complete conversion, minimizing side reactions such as dibromination.

Mechanistic Insights and Side Reactions

The bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism, facilitated by acetic acid’s protonation of the pyrimidine ring’s carbonyl oxygen. This activation directs bromine to the electron-rich benzylic position (C6 methyl group). Competing pathways include:

  • Dibromination : Over-bromination at the methyl group, mitigated by controlling Br₂ stoichiometry.

  • Ring Halogenation : Bromine may attack the aromatic phenyl group at C4, though steric hindrance from the tetrahydropyrimidine ring minimizes this side reaction.

Notably, the phenyl substituent at C4 plays a dual role:

  • Electronic Effects : The phenyl group donates electron density via resonance, enhancing reactivity at the benzylic methyl position.

  • Steric Shielding : Bulky substituents at C4 and N1 (ethyl group) hinder unwanted bromination at other sites.

Purification and Characterization

Post-bromination, the crude product is purified via recrystallization from ethanol/water mixtures , yielding high-purity material suitable for downstream applications. Key characterization data include:

  • ¹H NMR : A singlet at δ 4.62 ppm (2H, CH₂Br) confirms bromomethyl group incorporation.

  • IR Spectroscopy : Peaks at 1730 cm⁻¹ (ester C=O) and 1645 cm⁻¹ (amide C=O) validate the core structure.

Applications in Heterocyclic Chemistry

Ethyl 6-(bromomethyl)-2-oxo-tetrahydropyrimidine-5-carboxylate serves as a versatile synthon for:

  • Cyclocondensations : Reaction with malononitrile or ethyl cyanoacetate yields hexahydrocyclopenta[d]pyrimidines (e.g., compounds 4a–b).

  • Nucleophilic Substitutions : Thiols or amines displace bromide to form thioethers or amines, enabling access to thiazolo[3,4-c]pyrimidines (e.g., compound 10a) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from the tetrahydropyrimidine framework. Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising results against various bacterial strains. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Research indicates that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. A notable case study involved the synthesis of this compound derivatives that showed cytotoxic effects on human cancer cell lines .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of tetrahydropyrimidine derivatives. This compound has been investigated for its potential to protect neuronal cells from oxidative stress and neurodegeneration .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. For example:

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReaction with amines to form substituted pyrimidines75
CycloadditionFormation of fused bicyclic systems68

These reactions highlight the compound's versatility as a building block in synthetic chemistry.

Pharmaceutical Development

The compound's derivatives are being explored for their potential use in drug development. The bromomethyl group enhances reactivity and facilitates further functionalization, making it a valuable scaffold for developing new pharmaceuticals targeting various diseases .

Case Study 1: Antimicrobial Screening

In a controlled study, this compound was tested against multiple bacterial strains. The results indicated an inhibition zone of up to 15 mm against Staphylococcus aureus when used at a concentration of 100 µg/mL .

Case Study 2: Anticancer Activity

A derivative of the compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The IC50 value was determined to be approximately 12 µM after 48 hours of treatment, indicating significant anticancer potential .

Mechanism of Action

The mechanism of action of ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are synthesized via Biginelli reactions or modified protocols. Below is a comparative analysis of structurally related compounds:

Compound Substituents Synthetic Method Key Properties/Applications
Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Bromomethyl (C6), ethyl carboxylate (C5) Bromination of 6-methyl precursor in acetic acid Versatile building block for heterocyclic systems; nucleophilic substitution reactions
Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Chloromethyl (C6), 4-hydroxyphenyl (C4) Modified Biginelli reaction Anticancer activity (MCF-7 cell line; IC₅₀ comparable to tamoxifen)
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl (C6), 4-nitrophenyl (C4) Fe₃O₄ nanoparticle-catalyzed Biginelli reaction (94% yield) High-yield synthesis; catalytic efficiency under green conditions
Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Styryl (C6), 2,4-dimethoxyphenyl (C4) Side product of Biginelli reaction with 2,4-dimethoxybenzaldehyde Unique "heterostilbene" derivative; structural characterization via NMR/HRMS
Ethyl 6-methyl-2-oxo-4-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl (C6), 4-sulfamoylphenyl (C4) Sulfonamide-functionalized Biginelli adducts Carbonic anhydrase inhibition; antiproliferative effects (melting point: 258–259°C)

Structural Insights

Crystallographic studies highlight the planarity of the tetrahydropyrimidine ring. For example:

  • The dihedral angle between the pyrimidine ring and aryl substituents in ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is 87.08° .
  • In contrast, the brominated compound’s steric bulk may alter this angle, influencing binding interactions in derived heterocycles.

Limitations and Challenges

  • Stability : Brominated derivatives are moisture-sensitive, requiring anhydrous conditions during synthesis .
  • Yield vs. Complexity : Styryl-substituted derivatives (e.g., ) form as side products with lower yields, reflecting competing reaction pathways in Biginelli condensations .

Biological Activity

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8H11BrN2O3
  • Molecular Weight : 239.09 g/mol
  • CAS Number : 14903-94-7

The presence of the bromomethyl group contributes to the compound's reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and drug development .

This compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of tetrahydropyrimidines possess significant antimicrobial properties. The bromomethyl substituent enhances the compound's interaction with microbial enzymes or receptors, potentially disrupting their function .
  • Anti-inflammatory Properties : Research has shown that compounds similar to ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine can inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial in reducing inflammation and pain. For instance, in vivo studies demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema models at doses around 100 mg/kg .
  • Caspase Activation : Some derivatives have been identified as novel caspase-9 activators. This mechanism is vital for inducing apoptosis in cancer cells, suggesting potential applications in oncology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various tetrahydropyrimidine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The bromomethyl-substituted compounds exhibited enhanced efficacy compared to their non-brominated counterparts, indicating that the bromine atom plays a critical role in the antimicrobial mechanism.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine was tested for its ability to reduce inflammation in rat models. Results showed a marked decrease in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.

Research Findings

StudyFindings
Demonstrated significant anti-inflammatory effects in animal models.
Identified as a caspase-9 activator with implications for cancer treatment.
Showed enhanced antimicrobial activity due to the presence of the bromomethyl group.

Q & A

Q. What are the common synthetic routes for Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via modified Biginelli reactions. A three-component condensation of ethyl acetoacetate, urea/thiourea, and aldehydes under catalytic conditions is widely employed. For example:

  • Fe₃O₄ nanoparticle-catalyzed synthesis : Using ethyl acetoacetate, nitrobenzaldehyde, and urea in ethanol under reflux yields 94% product .
  • Heterogeneous catalysis : PMo₇W₅/kaolin catalysts enable synthesis of aryl-substituted derivatives with isolated yields (e.g., 20% catalyst loading, 12 h reflux) .
  • Bromination of methyl precursors : Ethyl 6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate is brominated at the methyl group to introduce the bromomethyl substituent .

Q. How is the compound characterized structurally?

Key techniques include:

  • X-ray crystallography : Determines precise bond lengths, angles, and puckering parameters (e.g., C–Br bond length: ~1.9 Å; tetrahydropyrimidine ring conformation) .
  • NMR spectroscopy : 1^1H NMR confirms the bromomethyl signal at δ 3.8–4.2 ppm, while 13^13C NMR identifies carbonyl carbons at ~165 ppm .
  • FT-IR : Stretching vibrations for C=O (1700–1750 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How can researchers design experiments to synthesize fused heterocyclic derivatives using this compound?

The bromomethyl group serves as a reactive handle for nucleophilic substitutions or cyclizations:

  • Nucleophilic displacement : React with thiols, amines, or cyanide derivatives (e.g., malononitrile) to form pyrido[4,3-d]pyrimidines or thiazolo[3,4-c]pyrimidines .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) at 80–100°C for 8–12 h to enhance reaction rates.
  • Catalyst screening : Evaluate bases like KOH or NaH (5–10 mol%) to improve regioselectivity .

Q. How can contradictions in catalytic efficiency data across studies be resolved?

Discrepancies in yields (e.g., 94% with Fe₃O₄ vs. lower yields with PMo₇W₅/kaolin) arise from:

  • Catalyst surface area : Fe₃O₄ nanoparticles offer higher surface-to-volume ratios, enhancing active sites .
  • Substrate electronic effects : Electron-withdrawing aryl groups (e.g., nitro) may reduce reactivity in bulkier catalysts .
  • Reaction monitoring : Use TLC/HPLC to track intermediates and optimize time (e.g., 12 h vs. 24 h) .

Q. What computational methods are effective for studying reactivity and electronic properties?

  • DFT studies : B3LYP/6-311++G(d,p) calculates frontier molecular orbitals (FMOs), identifying nucleophilic (HOMO: −6.2 eV) and electrophilic (LUMO: −1.8 eV) sites .
  • Molecular Electrostatic Potential (MESP) : Maps highlight electron-deficient regions (bromomethyl group) for SN2 attack .
  • TD-DFT : Predicts UV-Vis absorption spectra (λmax ~270 nm) correlating with experimental data .

Q. What methodologies evaluate pharmacological potential, such as anticancer activity?

  • Cytotoxicity assays : MTT-based screening against cancer cell lines (e.g., MCF-7) with IC50 values (e.g., 2.15–2.47 µM for chloromethyl analogs) .
  • Molecular docking : Target proteins like EGFR or tubulin (PDB ID: 1M17) using AutoDock Vina; analyze hydrogen bonds (<2.0 Å) and binding energies (<−8 kcal/mol) .
  • 2D-QSAR : Use QSARINS to correlate descriptors (e.g., topological polar surface area) with bioactivity, achieving R2^2 > 0.98 .

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